Ethyl 3-(4-(4-bromobutoxy)-2-hydroxyphenyl)propanoate
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Overview
Description
Ethyl 3-(4-(4-bromobutoxy)-2-hydroxyphenyl)propanoate is an organic compound that features a bromobutoxy group attached to a hydroxyphenyl propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-(4-bromobutoxy)-2-hydroxyphenyl)propanoate typically involves the reaction of 4-bromobutanol with a hydroxyphenyl propanoate ester. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(4-bromobutoxy)-2-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-(4-bromobutoxy)-2-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-(4-bromobutoxy)-2-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The bromobutoxy group can participate in nucleophilic substitution reactions, while the hydroxyphenyl group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromobutyl phenyl ether: Similar structure but lacks the ester group.
7-(4-Bromobutoxy)-3,4-dihydroquinolinone: Contains a quinolinone moiety instead of the hydroxyphenyl group.
Uniqueness
Ethyl 3-(4-(4-bromobutoxy)-2-hydroxyphenyl)propanoate is unique due to the presence of both the bromobutoxy and hydroxyphenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21BrO4 |
---|---|
Molecular Weight |
345.23 g/mol |
IUPAC Name |
ethyl 3-[4-(4-bromobutoxy)-2-hydroxyphenyl]propanoate |
InChI |
InChI=1S/C15H21BrO4/c1-2-19-15(18)8-6-12-5-7-13(11-14(12)17)20-10-4-3-9-16/h5,7,11,17H,2-4,6,8-10H2,1H3 |
InChI Key |
QNLCFDRSRRYSTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)OCCCCBr)O |
Origin of Product |
United States |
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